1,3-Benzenediol, 4-[2-propyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-
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Overview
Description
1,3-Benzenediol, 4-[2-propyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- is a complex organic compound with a molecular formula of C17H13F3N2O2 This compound is known for its unique chemical structure, which includes a benzenediol core substituted with a propyl group and a trifluoromethyl-indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4-[2-propyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- typically involves multiple steps, starting with the preparation of the benzenediol core and subsequent functionalization to introduce the propyl and trifluoromethyl-indazole groups. Common synthetic routes include:
Preparation of 1,3-Benzenediol: This can be achieved through the hydroxylation of benzene derivatives or by using resorcinol as a starting material.
Introduction of the Propyl Group: This step often involves alkylation reactions using propyl halides under basic conditions.
Formation of the Indazole Moiety: The indazole ring can be synthesized through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 4-[2-propyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The benzenediol core can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the indazole moiety, converting it to hydrazine derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization with various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts for trifluoromethylation.
Major Products
The major products formed from these reactions include quinones, hydrazine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Benzenediol, 4-[2-propyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 4-[2-propyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.
Modulating Signal Transduction: Affecting cellular signaling pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzenediol, 4-[1-(2-propenyl)-7-(trifluoromethyl)-1H-indazol-3-yl]
- 1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]
Uniqueness
1,3-Benzenediol, 4-[2-propyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the indazole moiety contributes to its potential biological activity.
Properties
Molecular Formula |
C17H15F3N2O2 |
---|---|
Molecular Weight |
336.31 g/mol |
IUPAC Name |
4-[2-propyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C17H15F3N2O2/c1-2-8-22-16(11-7-6-10(23)9-14(11)24)12-4-3-5-13(15(12)21-22)17(18,19)20/h3-7,9,23-24H,2,8H2,1H3 |
InChI Key |
RMXCLIWBLOKZER-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C2C=CC=C(C2=N1)C(F)(F)F)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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